4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde
Description
Historical Context of Benzimidazole Derivatives
Benzimidazole derivatives have played a pivotal role in organic and medicinal chemistry since their discovery in the 19th century. The first benzimidazole compound, 2,6-dimethylbenzimidazole, was synthesized by Hoebrecker in the 1870s. However, their biological significance became evident in the mid-20th century when Woolley hypothesized structural similarities between benzimidazoles and purines, leading to investigations into their biochemical interactions. By the 1960s, benzimidazoles gained prominence as proton pump inhibitors and mitochondrial oxidative phosphorylation decouplers, with compounds like mebendazole and albendazole revolutionizing antiparasitic therapies. The fusion of a benzene ring with an imidazole moiety creates a stable heterocyclic scaffold, enabling diverse functionalization for pharmaceutical applications.
Significance in Organic Chemistry
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde exemplifies the structural adaptability of benzimidazoles. Its aldehyde group at position 2 and bromine substituent at position 4 make it a versatile intermediate in synthesizing pharmacologically active molecules. The methyl group at the N1 position enhances steric stability, a feature critical for modulating drug-receptor interactions. Benzimidazole derivatives are integral to anticancer agents, antivirals, and antimicrobials, with their planar aromatic systems facilitating DNA intercalation and enzyme inhibition. Recent advancements in green synthesis methods, such as solvent-free condensations and nanocatalysts, have further solidified their role in sustainable chemistry.
General Overview of Chemical and Physical Properties
This compound (CAS: 958863-76-8) is characterized by the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 118–122°C | |
| Boiling Point | 389.15°C at 760 mmHg | |
| Density | 1.65 g/cm³ | |
| Storage Conditions | 2–8°C in sealed, dry containers | |
| Solubility | Limited in polar solvents |
The compound exists as a white to light yellow crystalline solid, with stability under inert conditions but sensitivity to prolonged air exposure. Its logP value of 2.63 suggests moderate lipophilicity, influencing its pharmacokinetic behavior.
Nomenclature and Structural Features
The systematic IUPAC name, 4-bromo-1-methyl-1H-benzimidazole-2-carbaldehyde , reflects its substitution pattern: a bromine atom at position 4, a methyl group at the N1 nitrogen, and an aldehyde functional group at position 2. The benzimidazole core consists of fused benzene and imidazole rings, with the following structural attributes:
- SMILES :
O=CC1=NC2=C(Br)C=CC=C2N1C - InChIKey :
ASNYHGBIYZZGDU-UHFFFAOYSA-N - Ring System : A bicyclic framework with delocalized π-electrons, enabling resonance stabilization.
The aldehyde group at position 2 serves as a reactive site for Schiff base formation or nucleophilic additions, while the bromine atom at position 4 allows for cross-coupling reactions in medicinal chemistry. X-ray crystallography and NMR studies confirm the planar geometry of the benzimidazole ring, with slight distortion due to steric effects from the methyl substituent.
Properties
IUPAC Name |
4-bromo-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYHGBIYZZGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653995 | |
| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-76-8 | |
| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS) in DMF
One documented method for preparing 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde (a close analog lacking the benzo[D] fusion) involves the bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in N,N-dimethylformamide at room temperature for an extended period (up to 6 days). The reaction proceeds as follows:
- Starting material: 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol).
- Reagents: N-Bromosuccinimide (17.8 g, 100 mmol).
- Solvent: Deoxygenated DMF (300 mL).
- Conditions: Stirring at room temperature for 144 hours (6 days).
- Work-up: Addition of water, extraction with ethyl acetate, drying over sodium sulfate.
- Yield: Approximately 40%.
This method highlights the mild conditions and prolonged reaction time necessary for selective bromination at the 4-position without affecting the aldehyde functionality.
Bromination via Molecular Bromine and Subsequent Reduction
Another approach starts with N-methylimidazole, which undergoes bromination with molecular bromine in acetic acid to yield 2,4,5-tribromo-1-methyl-1H-imidazole. This tribromo intermediate is then subjected to sodium sulfite reduction under reflux to selectively remove bromines at undesired positions, enriching the 4-bromo derivative:
- Step 1: Bromination of N-methylimidazole with bromine in acetic acid at room temperature for 2.5 hours.
- Step 2: Removal of acetic acid under reduced pressure and precipitation of tribromo compound.
- Step 3: Sodium sulfite treatment in water under reflux for 24 hours to reduce tribromo to monobromo derivative.
- Step 4: Additional reduction cycles under sealed vessel conditions at 130 °C for 60 hours to improve selectivity.
- Yield: Approximately 62% of 4-bromo-1-methyl-1H-imidazole obtained.
This method is notable for its use of bromine and reductive dehalogenation to achieve regioselective bromination.
Data Table Summarizing Key Preparation Methods
| Method No. | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide (NBS) | DMF | RT, 6 days (144 h) | 40 | Mild, selective bromination |
| 2 | N-methylimidazole | Bromine | Acetic acid | RT, 2.5 h + sodium sulfite reflux | 62 | Tribromo intermediate reduced to monobromo |
| 3 | 4-bromo-1-methyl-1H-imidazole | - | DMSO | CuI, K2CO3, 110 °C, 48-66 h | 20 | Copper-catalyzed coupling reaction |
Research Findings and Analysis
- Selectivity: The NBS method offers high selectivity for bromination at the 4-position with minimal side reactions, though it requires extended reaction time.
- Yield Considerations: The bromine/sodium sulfite method achieves higher yields but involves multiple steps and handling of more reactive bromine and reductants.
- Functional Group Compatibility: Both methods maintain the aldehyde group integrity, crucial for the target compound.
- Scalability: The NBS method, despite longer reaction times, is amenable to scale-up due to milder conditions.
- Downstream Utility: The 4-bromo intermediate is versatile for further functionalization via metal-catalyzed cross-coupling reactions, enabling synthesis of diverse derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carboxylic acid.
Reduction: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde has been investigated for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. In a study by , derivatives of benzimidazole were synthesized and tested against various bacterial strains, showing promising results. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Anticancer Properties
Benzimidazole derivatives have been explored for their anticancer activities. A study published in European Journal of Medicinal Chemistry highlighted that compounds with similar structures demonstrated cytotoxic effects against cancer cell lines. This suggests that this compound could be a candidate for further investigation as an anticancer agent.
Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis:
Synthesis of Benzimidazole Derivatives
This compound can be utilized to synthesize various benzimidazole derivatives through condensation reactions. For instance, it can react with amines to form N-substituted benzimidazoles, which are valuable in drug development and material sciences .
Material Science
In material science, this compound can be used as a building block for creating new materials with specific properties:
Polymer Chemistry
Research has shown that incorporating benzimidazole units into polymers can enhance thermal stability and mechanical properties. The bromine substituent allows for further functionalization, which can tailor the polymer's characteristics for specific applications in coatings or electronic materials .
Case Study 1: Antimicrobial Screening
In a recent study, derivatives of 4-bromo-substituted benzimidazoles were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 2-position significantly enhanced activity compared to unsubstituted analogs .
Case Study 2: Synthesis of Novel Anticancer Agents
A research team synthesized several derivatives from this compound and tested them against human cancer cell lines. The findings revealed that some derivatives exhibited IC50 values lower than existing chemotherapeutics, indicating potential for development as new anticancer drugs .
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Benzo[d]imidazole-2-carbaldehyde (unsubstituted): Lacking bromine and methyl groups, this compound exhibits lower steric hindrance and distinct electronic properties. Under similar reaction conditions, it forms pyrido[1,2-a]benzimidazole phosphonates in moderate yields (e.g., 5a, 5b in Scheme 2 of ), whereas the 4-bromo-1-methyl derivative may show altered reactivity due to electron-withdrawing bromine and steric effects from the methyl group .
- 4-Methyl-imidazole-2-carbaldehyde : The addition of a methyl group causes a red shift in UV-Vis absorption (282 nm vs. 280 nm in the unmethylated analog) . For 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde, bromine’s inductive effect may further perturb electronic transitions and reactivity.
Brominated Benzimidazole Derivatives
- 4-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 4887-88-1): This analog lacks the aldehyde group, reducing its polarity and reactivity toward nucleophilic additions. Its similarity score to the target compound is 0.89 .
- 6-Bromo-1-methyl-1H-benzo[d]imidazole: Positional isomerism at the bromine site (6 vs.
Functional Group Variations
- Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 864076-05-1): Replacing the aldehyde with an ester group increases hydrophobicity (molecular weight: 219.04 vs. 239.07) and modifies reactivity, favoring hydrolysis or transesterification over condensation reactions .
- (4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: The reduction of the aldehyde to a hydroxymethyl group (CAS: 1150618-44-2) enhances stability but eliminates aldehyde-specific reactivity, such as Schiff base formation .
Reactivity in Medicinal Chemistry
- The aldehyde group in this compound enables its use in synthesizing anti-tumor agents (e.g., compound 6r in ) and IDO1 inhibitors (e.g., compound 53 in ).
- 4-Bromo-1H-imidazole : Used in decarboxylative alkylation reactions (), but the absence of the aldehyde and methyl groups limits its utility in condensation-based drug design.
Physical and Spectroscopic Properties
Biological Activity
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H8BrN2O
- Molecular Weight : 252.09 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including this compound. Research indicates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related study reported that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains of S. aureus .
Anticancer Properties
The compound has shown promising anticancer activity in vitro. In one study, benzo[d]imidazole derivatives were tested against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis via caspase activation |
| HepG2 | 7.5 | Cell cycle arrest at G1 phase |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. For example, it has been proposed that the compound acts as an inhibitor of microtubule assembly, which is crucial for cell division .
Study on Antimicrobial Efficacy
In a comparative study, various benzo[d]imidazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and C. albicans, suggesting that structural modifications could optimize antimicrobial efficacy .
Research on Anticancer Activity
A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in significant morphological changes in cancer cells, indicating apoptosis. Flow cytometry analysis showed an increase in the G0-G1 phase population after treatment, confirming cell cycle arrest .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Oxidant | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Ru-catalyzed | [Ru(bpbp)(pydic)] | 50°C, H₂O₂ | 70% | Catalyst cost, scalability |
| MnO₂ oxidation | MnO₂ | RT, CH₂Cl₂/MeOH | 51% | Residual MnO₂ removal |
| DMP oxidation | Dess-Martin | 4°C, 1 h | High* | Cost, sensitivity to water |
*Yield not explicitly reported but noted for high selectivity.
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Basic Research Question
- NMR : H NMR (δ 8.35–7.36 ppm) confirms aldehyde proton and aromatic substitution patterns .
- FTIR : Peaks at ~1611 cm (C=N) and ~590 cm (C-Br) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H] at m/z 222.12 aligns with theoretical mass .
- X-ray Crystallography : SHELX refinement (e.g., SHELXL) resolves bromine/methyl positioning and torsional angles .
Advanced Tip : Use Mercury CSD 2.0 for void analysis and packing pattern visualization .
How can computational methods predict the reactivity and electronic properties of this compound?
Advanced Research Question
- C-PCM Solvation Model : Predicts solvation energies and dipole moments in polar solvents (e.g., water, DMSO) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study charge distribution at the aldehyde group.
- Molecular Docking : Screen against EGFR (PDB: 1M17) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
Key Insight : The aldehyde’s electrophilicity facilitates Schiff base formation, critical for covalent inhibitor design .
What strategies are employed to evaluate its biological activity, such as EGFR inhibition?
Advanced Research Question
- In-silico ADMET : Use SwissADME to predict BBB permeability (log BB > 0.3) and CYP inhibition profiles .
- Cytotoxicity Assays : MTT assays on A549 cells (IC₅₀ < 10 µM indicate potency) .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies EGFR binding (Kd < 100 nM target) .
Q. Table 2: Pharmacokinetic Predictions
| Parameter | Prediction | Relevance to Biological Activity |
|---|---|---|
| LogP (iLOGP) | 1.06 | Membrane permeability |
| TPSA | 45.75 Ų | Solubility and bioavailability |
| CYP1A2 inhibition | Yes | Drug-drug interaction risk |
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Advanced Research Question
- Disorder in Bromine/Methyl Groups : Use SHELXL’s PART instruction to model partial occupancy .
- Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
- Validation : Check Rint < 5% and CC/CC > 70% using PLATON .
How can structure-activity relationships (SAR) be established for derivatives of this compound?
Advanced Research Question
- Substituent Variation : Replace Br with Cl/F to study halogen bonding effects on EGFR binding .
- Aldehyde Modification : Convert to oximes or hydrazones to modulate reactivity and solubility .
- Methyl Position : Compare 1-methyl vs. 3-methyl isomers to assess steric effects on target engagement .
How do researchers address contradictions in reported synthesis yields or spectral data?
Advanced Research Question
- Yield Discrepancies : Trace to catalyst loading (e.g., 0.025 equiv. Ru vs. 10 equiv. MnO₂) .
- NMR Shifts : Solvent effects (CDCl₃ vs. DMSO-d₆) alter δ values; always report solvent .
- IR Variability : Moisture-sensitive C=O stretches require anhydrous KBr pellets .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous cleanup .
Are there alternative synthesis routes under mild conditions for sensitive substrates?
Advanced Research Question
- Photoredox Catalysis : Use [Ru(bpy)₃]²⁺/LED light for redox-neutral aldehyde formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
How can solubility limitations in biological assays be overcome?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
